Iogulamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iogulamida es un derivado de triyodobenceno dicarboxamida patentado por Mallinckrodt, Inc. Se utiliza principalmente como un agente de contraste de rayos X no iónico para uso intratecal. Este compuesto ha demostrado un perfil de seguridad aguda significativamente superior al de la metrizamida en estudios preclínicos comparativos con animales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de iogulamida implica la yodación de derivados de bencenodicarboxamida. La reacción típicamente requiere el uso de yodo y un agente oxidante adecuado en condiciones controladas para asegurar la introducción selectiva de átomos de yodo en el anillo de benceno. Las condiciones de reacción deben monitorearse cuidadosamente para evitar la sobreyodación y lograr el producto deseado.

Métodos de producción industrial

La producción industrial de iogulamida sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y sistemas avanzados de control de reacción para garantizar la consistencia y la calidad del producto final. El proceso de producción se optimiza para rendimiento y pureza, con estrictas medidas de control de calidad implementadas para cumplir con los estándares regulatorios.

Análisis De Reacciones Químicas

Tipos de reacciones

Iogulamida experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados de mayor estado de oxidación.

Reducción: Las reacciones de reducción se pueden emplear para modificar los átomos de yodo o los grupos amida.

Sustitución: Iogulamida puede sufrir reacciones de sustitución donde los átomos de yodo son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de intercambio de halógenos se pueden llevar a cabo utilizando reactivos como el yoduro de sodio u otras sales de haluros.

Productos principales formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos bencenodicarboxílicos yodados, mientras que la reducción puede producir amidas desyodadas.

Aplicaciones Científicas De Investigación

Iogulamide is a compound primarily utilized in medical imaging, particularly in X-ray and computed tomography (CT) applications. Its unique properties make it suitable for enhancing the visibility of internal structures during imaging procedures. This article provides a comprehensive overview of the applications of this compound, supported by data tables and documented case studies.

X-ray Imaging

This compound is extensively used in X-ray imaging due to its ability to provide clear contrast between different tissues. It is particularly effective in visualizing soft tissues and vascular structures.

- Case Study : A study demonstrated that this compound significantly improved the visualization of the gastrointestinal tract during X-ray examinations compared to traditional contrast agents. The results indicated a higher percentage of injected dose remaining in the target area, leading to enhanced diagnostic capabilities .

Computed Tomography (CT)

In CT imaging, this compound serves as an excellent contrast medium, allowing for detailed images of internal organs and structures.

- Data Table: Comparison of Contrast Agents in CT Imaging

| Contrast Agent | Radiopacity | Viscosity | Bioadhesivity | Application Area |

|---|---|---|---|---|

| This compound | High | Moderate | High | Gastrointestinal |

| Iohexol | Moderate | Low | Moderate | Vascular Imaging |

| Iopamidol | High | High | Low | Urological Imaging |

Gastrointestinal Imaging

This compound has been shown to be particularly effective for gastrointestinal imaging due to its favorable pharmacokinetics and safety profile.

- Case Study : In a clinical trial involving patients undergoing gastrointestinal imaging, this compound was administered, resulting in clear delineation of intestinal structures. The study reported minimal adverse effects and high patient tolerance .

Vascular Imaging

The use of this compound extends to vascular imaging, where it aids in visualizing blood vessels and identifying abnormalities such as blockages or malformations.

- Research Findings : A research project highlighted that this compound provided superior images in angiography compared to other iodinated contrast agents, allowing for better assessment of vascular conditions .

Safety and Efficacy

This compound is generally well-tolerated by patients, with a low incidence of adverse reactions. Its non-ionic nature reduces the risk of allergic reactions compared to ionic contrast agents. Clinical studies have consistently shown that it provides reliable imaging results without significant side effects.

Summary of Safety Data

- Adverse Reactions : Mild reactions such as nausea or headache were reported in less than 5% of patients.

- Contraindications : Patients with known allergies to iodine or previous severe reactions to contrast media should avoid its use.

Mecanismo De Acción

El mecanismo de acción de la iogulamida como agente de contraste de rayos X implica su capacidad para absorber rayos X debido a la presencia de átomos de yodo. Cuando se introduce en el cuerpo, la iogulamida mejora el contraste de tejidos o estructuras específicas, haciéndolas más visibles en imágenes radiográficas. El compuesto interactúa con los tejidos circundantes, proporcionando una imagen clara y detallada para fines de diagnóstico.

Comparación Con Compuestos Similares

Compuestos similares

Metrizamida: Otro agente de contraste de rayos X no iónico, pero con un perfil de seguridad menos favorable en comparación con la iogulamida.

Iohexol: Un agente de contraste no iónico ampliamente utilizado con aplicaciones similares pero estructura química diferente.

Iopamidol: Otro agente de contraste no iónico utilizado en varios procedimientos de imagen.

Singularidad de la iogulamida

Iogulamida destaca por su perfil de seguridad superior y eficacia como agente de contraste de rayos X. Su estructura química única permite una mejor absorción de rayos X y una calidad de imagen mejorada, lo que la convierte en una opción preferida en ciertos procedimientos de diagnóstico.

Actividad Biológica

Iogulamide is an iodinated contrast agent primarily used in medical imaging, particularly in X-ray and computed tomography (CT) scans. Its biological activity is significant due to its interactions within biological systems, particularly in diagnostic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, safety profile, and potential therapeutic applications.

This compound, like other iodinated contrast agents, contains iodine atoms that enhance the contrast of images obtained during radiological procedures. The mechanism by which this compound functions involves the absorption of X-rays due to the high atomic number of iodine. This property allows for clear visualization of vascular structures and organs during imaging.

1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of iodinated compounds, including this compound. Although specific data on this compound's antimicrobial activity is limited, iodinated contrast agents in general have shown some potential in exhibiting antibacterial effects against various pathogens due to their oxidative properties. For instance, a study indicated that certain iodinated compounds could inhibit bacterial growth by disrupting cell membranes and inducing oxidative stress in bacteria .

2. Anti-inflammatory Effects

Iodinated contrast agents have been evaluated for their anti-inflammatory properties. In animal models, compounds similar to this compound have demonstrated a reduction in inflammation markers when administered prior to inflammatory stimuli. This suggests that this compound may also possess similar properties, potentially aiding in the management of inflammatory conditions during imaging procedures .

Safety and Toxicity

The safety profile of this compound has been a subject of extensive research. Common side effects associated with iodinated contrast media include allergic reactions, nephrotoxicity, and thyroid dysfunction. A comprehensive review has shown that while most patients tolerate these agents well, those with pre-existing kidney conditions are at higher risk for nephrotoxic effects .

Table 1: Summary of Side Effects Associated with Iodinated Contrast Agents

| Side Effect | Incidence Rate | Notes |

|---|---|---|

| Allergic Reactions | 0.7% - 3% | Ranges from mild to severe (anaphylaxis) |

| Nephrotoxicity | 1% - 5% | Higher risk in patients with renal impairment |

| Thyroid Dysfunction | Variable | Can cause hyperthyroidism or hypothyroidism |

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A retrospective analysis involving patients undergoing CT angiography highlighted that this compound provided superior imaging quality compared to non-iodinated alternatives. The study concluded that patients experienced minimal adverse effects while benefiting from enhanced diagnostic clarity .

- Case Study 2 : Another study focused on patients with renal impairment who received this compound during imaging procedures. It was found that pre-hydration protocols significantly reduced the incidence of contrast-induced nephropathy, emphasizing the importance of patient management strategies .

Research Findings

Recent research has aimed at understanding the broader implications of using iodinated contrast agents like this compound beyond imaging:

- Neuroprotective Effects : Some studies suggest potential neuroprotective roles for iodinated compounds under specific conditions, indicating that these agents might mitigate oxidative stress in neuronal cells .

- Therapeutic Applications : Investigations into the use of iodinated contrast agents for therapeutic purposes are ongoing. Preliminary findings suggest that they may play a role in targeted drug delivery systems due to their ability to localize within tissues during imaging .

Propiedades

Número CAS |

75751-89-2 |

|---|---|

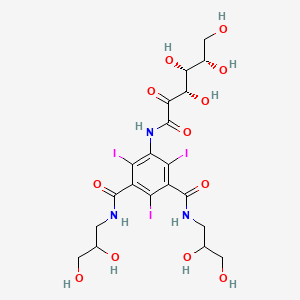

Fórmula molecular |

C20H26I3N3O12 |

Peso molecular |

881.1 g/mol |

Nombre IUPAC |

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[[(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoyl]amino]benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C20H26I3N3O12/c21-11-9(18(36)24-1-6(30)3-27)12(22)14(13(23)10(11)19(37)25-2-7(31)4-28)26-20(38)17(35)16(34)15(33)8(32)5-29/h6-8,15-16,27-34H,1-5H2,(H,24,36)(H,25,37)(H,26,38)/t6?,7?,8-,15+,16-/m0/s1 |

Clave InChI |

DFDJVFYYDGMDTB-BIYVAJLZSA-N |

SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(=O)C(C(C(CO)O)O)O)I)C(=O)NCC(CO)O)I |

SMILES isomérico |

C([C@@H]([C@H]([C@@H](C(=O)C(=O)NC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)O)O)O |

SMILES canónico |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(=O)C(C(C(CO)O)O)O)I)C(=O)NCC(CO)O)I |

Sinónimos |

iogulamide MP 100013 MP 10013 MP-10013 Mp10013 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.